2-Methoxyethyl 2-(3-Nitrobenzylidene)-3-oxobutyrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-(3-Nitrobenzylidene)-3-oxobutyrate typically involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by the addition of 2-methoxyethanol . The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis can be scaled up using similar reaction conditions with appropriate adjustments for larger volumes and industrial equipment .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-(3-Nitrobenzylidene)-3-oxobutyrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Alkoxides or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
2-Methoxyethyl 2-(3-Nitrobenzylidene)-3-oxobutyrate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-(3-Nitrobenzylidene)-3-oxobutyrate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:
Inhibit enzyme activity: By binding to active sites of enzymes, thereby preventing substrate binding.
Induce apoptosis: Through the activation of caspase pathways in cancer cells.
Modulate signaling pathways: Affecting pathways such as NF-κB and MAPK, which are involved in inflammation and cell proliferation.
Comparison with Similar Compounds
2-Methoxyethyl 2-(3-Nitrobenzylidene)-3-oxobutyrate can be compared with similar compounds such as:
3-Nitrophenylacetic acid: Similar in structure but lacks the ester and methoxyethyl groups.
2-Methoxyethyl 2-[(3-nitrophenyl)methylene]acetoacetate: Similar but with slight variations in the ester group.
3-Nitrobenzylideneacetone: Similar aromatic nitro group but different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-methoxyethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c1-10(16)13(14(17)21-7-6-20-2)9-11-4-3-5-12(8-11)15(18)19/h3-5,8-9H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZJPCAZMGLNTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865960 | |
Record name | 2-Methoxyethyl 2-((3-nitrophenyl)methylene)acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39562-22-6 | |
Record name | 2-Methoxyethyl 2-[(3-nitrophenyl)methylene]-3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39562-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxyethyl 2-((3-nitrophenyl)methylene)acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyethyl 2-[(3-nitrophenyl)methylene]acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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